molecular formula C16H13N3S B11732255 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile

2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B11732255
M. Wt: 279.4 g/mol
InChI Key: QWUZKLGMYXAWHL-UHFFFAOYSA-N
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Description

2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their significant biological activities, while thiophene derivatives are widely used in materials science and pharmaceuticals. This compound combines these two important heterocyclic systems, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile typically involves the condensation of 1H-indole-3-carbaldehyde with 4,5-dimethylthiophene-3-carbonitrile in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques, often employing palladium on carbon as a catalyst.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole or thiophene derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and thiophene moieties. These interactions can modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    4,5-dimethylthiophene-3-carbonitrile: Another precursor in the synthesis.

    Indole derivatives: Known for their wide range of biological activities.

    Thiophene derivatives: Used in materials science and pharmaceuticals.

Uniqueness

The uniqueness of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile lies in its combination of indole and thiophene moieties This dual functionality allows it to exhibit properties and activities that are not typically observed in compounds containing only one of these moieties

Properties

Molecular Formula

C16H13N3S

Molecular Weight

279.4 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylideneamino)-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C16H13N3S/c1-10-11(2)20-16(14(10)7-17)19-9-12-8-18-15-6-4-3-5-13(12)15/h3-6,8-9,18H,1-2H3

InChI Key

QWUZKLGMYXAWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CNC3=CC=CC=C32)C

Origin of Product

United States

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